Idebenone Impurity A
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Overview
Description
Idebenone Impurity A, also known as dihydroidebenone, is a derivative of idebenone, a synthetic analogue of coenzyme Q10 (ubiquinone). Idebenone was initially developed for the treatment of cognitive disturbances and Alzheimer’s disease. This compound is known for its neuroprotective and nootropic properties, and it inhibits lipid peroxidation by rat brain homogenates .
Preparation Methods
The preparation of Idebenone Impurity A involves several synthetic routes. One common method includes the Friedel-Crafts reaction of 3,4,5-trimethoxy-toluene with 10-acetoxy-decane chloride . The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride. The industrial production methods for this compound are similar to those used for idebenone, involving multiple steps of synthesis, purification, and quality control to ensure the desired purity and yield .
Chemical Reactions Analysis
Idebenone Impurity A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxydecyl side chain to a corresponding ketone or aldehyde. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinone ring can be reduced to a hydroquinone form using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzoquinone ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
Idebenone Impurity A has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and characterization of idebenone and its impurities.
Biology: It is studied for its neuroprotective effects and its ability to inhibit lipid peroxidation in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease, Friedreich’s ataxia, and Leber’s hereditary optic neuropathy.
Industry: It is used in the development and quality control of pharmaceutical formulations containing idebenone
Mechanism of Action
The mechanism of action of Idebenone Impurity A involves its interaction with the mitochondrial electron transport chain. It acts as an electron carrier, transferring electrons directly to complex III, thereby bypassing complex I. This helps in increasing ATP production, reducing free radicals, and inhibiting lipid peroxidation. The compound’s antioxidant function is critically dependent on its reduction to idebenol without the creation of unstable intermediates .
Comparison with Similar Compounds
Idebenone Impurity A is similar to other ubiquinone derivatives, such as:
Coenzyme Q10 (ubiquinone): Both compounds share the same quinone ring structure but differ in the length and composition of their side chains.
Idebenone: this compound is a derivative of idebenone, with similar neuroprotective properties but different pharmacokinetic profiles.
This compound stands out due to its specific neuroprotective effects and its ability to inhibit lipid peroxidation, making it a valuable compound in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C18H28O4 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O4/c1-14-15(16(20)13-17(22-2)18(14)21)11-9-7-5-3-4-6-8-10-12-19/h13,19H,3-12H2,1-2H3 |
InChI Key |
HGFHDDZTYRESGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=C(C1=O)OC)CCCCCCCCCCO |
Origin of Product |
United States |
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